molecular formula C12H7Cl2NO2 B14649318 4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one CAS No. 51583-63-2

4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one

Cat. No.: B14649318
CAS No.: 51583-63-2
M. Wt: 268.09 g/mol
InChI Key: YEIIMQBXOINBHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one typically involves the reaction of benzoquinone with 4-hydroxyaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.

Scientific Research Applications

4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence various biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern and the presence of both chloro and hydroxy groups, which confer distinct reactivity and applications compared to other similar compounds.

Properties

CAS No.

51583-63-2

Molecular Formula

C12H7Cl2NO2

Molecular Weight

268.09 g/mol

IUPAC Name

4-(2,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C12H7Cl2NO2/c13-9-6-12(17)10(14)5-11(9)15-7-1-3-8(16)4-2-7/h1-6,17H

InChI Key

YEIIMQBXOINBHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=CC1=NC2=CC(=C(C=C2Cl)O)Cl

Origin of Product

United States

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